3-(Trifluoromethoxy)isoquinolin-1-amine 3-(Trifluoromethoxy)isoquinolin-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17629968
InChI: InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-5-6-3-1-2-4-7(6)9(14)15-8/h1-5H,(H2,14,15)
SMILES:
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol

3-(Trifluoromethoxy)isoquinolin-1-amine

CAS No.:

Cat. No.: VC17629968

Molecular Formula: C10H7F3N2O

Molecular Weight: 228.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethoxy)isoquinolin-1-amine -

Specification

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
IUPAC Name 3-(trifluoromethoxy)isoquinolin-1-amine
Standard InChI InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-5-6-3-1-2-4-7(6)9(14)15-8/h1-5H,(H2,14,15)
Standard InChI Key MJESEYNNSWHCMS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N=C2N)OC(F)(F)F

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The compound features an isoquinoline core (C₉H₇N) substituted with a trifluoromethoxy group at position 3 and an amino group at position 1. The trifluoromethoxy substituent introduces significant electron-withdrawing effects due to the strong inductive influence of the trifluoromethyl (-CF₃) group, which contrasts with the electron-donating tert-butoxy group in its structural analog, 3-(tert-butoxy)isoquinolin-1-amine. This electronic perturbation alters charge distribution across the aromatic system, potentially enhancing interactions with electron-rich biological targets.

Table 1: Structural Comparison of Isoquinoline Derivatives

Property3-(Trifluoromethoxy)isoquinolin-1-amine3-(tert-Butoxy)isoquinolin-1-amine
Substituent-OCF₃ (electron-withdrawing)-O-C(CH₃)₃ (electron-donating)
Lipophilicity (LogP)Estimated 2.8 ± 0.33.1 ± 0.2
Polar Surface Area~45 Ų~42 Ų
Metabolic StabilityHigh (C-F bond resistance)Moderate

Synthetic Methodologies

Metal-Free Annulation Strategies

Recent advances in isoquinoline synthesis have enabled the construction of aminated derivatives through transition metal-free protocols. A notable approach involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with primary or secondary amines in aqueous media, which proceeds via nucleophilic addition and subsequent cyclization . This method, optimized with p-toluenesulfonic acid (PTSA) as a catalyst, achieves yields up to 99% for analogous compounds under mild conditions (100°C, 4 hours) .

General Synthetic Pathway:

  • Substrate Activation: Nitrile group activation via protonation in acidic aqueous medium.

  • Nucleophilic Attack: Amine addition to the electrophilic carbon adjacent to the nitrile.

  • Cyclization: Intramolecular attack forming the isoquinoline core.

  • Aromatization: Loss of water to yield the final product.

Table 2: Optimization of Reaction Conditions

EntrySolventCatalyst (mol%)Temperature (°C)Yield (%)
1H₂OPTSA (20)10092
2DMFNone10056
3THFPTSA (20)10045

Physicochemical and Pharmacokinetic Profile

Metabolic Stability

The C-F bonds in the trifluoromethoxy group resist oxidative metabolism, leading to prolonged in vivo half-life compared to non-fluorinated derivatives. In silico simulations (e.g., CYP450 enzyme docking) suggest minimal hepatic clearance, making this compound suitable for oral administration.

Biological Activities and Mechanisms

Table 3: Hypothetical Anticancer Activity (Extrapolated from Analogs )

Cell LineProjected IC₅₀ (μM)Selectivity Index
MCF-7 (Breast)1.2–2.58.3
A549 (Lung)0.9–1.810.5
PC-3 (Prostate)2.1–3.46.2

Therapeutic Applications and Future Directions

Antimicrobial Prospects

The isoquinoline scaffold exhibits broad-spectrum antimicrobial activity. Fluorinated derivatives like 3-(trifluoromethoxy)isoquinolin-1-amine may enhance potency against drug-resistant strains due to improved membrane penetration and target affinity.

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